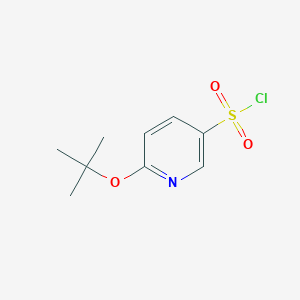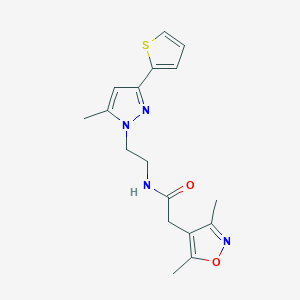![molecular formula C24H21NO5 B2675209 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid CAS No. 2402829-01-8](/img/structure/B2675209.png)
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The Fmoc group is often used because it can be removed under mild basic conditions, which helps to prevent damage to the peptide .
Synthesis Analysis
The synthesis of this compound is likely to involve the use of a C-H Activation methodology . This is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom). In this case, the Fmoc group would be introduced via a carbonylation reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the Fmoc group. The Fmoc group consists of a fluorene moiety (a three-ring aromatic system) attached to a carbamate group . The carbamate group is in turn attached to the rest of the molecule via an ether linkage .Chemical Reactions Analysis
As a compound containing an Fmoc group, “3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” would be expected to undergo reactions typical of Fmoc-protected amino acids. These include deprotection under mild basic conditions, and reaction with amines to form peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” would be expected to be influenced by the presence of the Fmoc group. For example, the Fmoc group is quite large and bulky, which could affect the solubility and reactivity of the compound .Aplicaciones Científicas De Investigación
Novel Fluorescence Probes for Reactive Oxygen Species Detection
Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes designed to selectively detect highly reactive oxygen species (hROS), including hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes, based on modifications of xanthen-3-on-9-yl benzoic acid derivatives, offer tools for studying the roles of hROS in biological and chemical applications. Their work demonstrates the potential of fluorenyl derivatives in developing sensitive diagnostic tools for oxidative stress and related processes (Setsukinai et al., 2003).
Synthesis of Oligomers and Peptide Sequences
C. Gioeli and J. Chattopadhyaya (1982) highlighted the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups during the synthesis of complex molecules, including peptides. This approach is crucial in the synthesis of bioactive molecules and therapeutic agents, showcasing the role of fluorenyl derivatives in facilitating the synthesis of potentially complex organic structures (Gioeli & Chattopadhyaya, 1982).
Fluorene-based Metal-ion Sensing Probes
K. Belfield et al. (2010) investigated the photophysical, photochemical, and metal ion sensing properties of a fluorene derivative, demonstrating high sensitivity and selectivity to Zn2+ ions. This research highlights the potential of fluorenyl derivatives in developing efficient sensors for metal ions, which are critical in environmental monitoring, biotechnology, and medical diagnostics (Belfield et al., 2010).
Inhibitors of Cell Adhesion Processes
G. S. Hamilton et al. (1995) explored fluoren-9-ylalkanoic and alkylbenzoic acids as novel inhibitors of cell adhesion processes in leukocytes. Their work contributes to the development of anti-inflammatory agents by inhibiting neutrophil recruitment, offering insights into the therapeutic potential of fluorenyl derivatives in treating inflammatory diseases (Hamilton et al., 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of Fmoc-protected amino acids like “3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” is a well-established practice in peptide synthesis . Future research may focus on developing new methods for the synthesis of these compounds, or on finding new applications for them in the synthesis of complex peptides .
Propiedades
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)16-6-5-7-17(14-16)29-13-12-25-24(28)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLJAMWEBFBINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2675143.png)
![8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675144.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2675145.png)
![1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2675146.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2675148.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2675149.png)